

# Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview

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## Compound of Interest

Compound Name: **2-Ethyl-4-methylimidazole**

Cat. No.: **B144543**

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## Abstract

**2-Ethyl-4-methylimidazole** (2E4MI) is a versatile heterocyclic compound with significant industrial applications, notably as a curing agent for epoxy resins and in carbon capture technologies. A comprehensive understanding of its molecular properties is crucial for optimizing its performance and exploring new applications. This technical guide provides an in-depth analysis of the theoretical and computational characteristics of **2-Ethyl-4-methylimidazole**. Due to a scarcity of direct computational studies on this specific molecule, this paper leverages experimental data and extrapolates theoretical properties from computational studies on structurally related alkyl-substituted imidazoles. This document summarizes key physicochemical and quantum chemical parameters, outlines detailed experimental and computational methodologies, and presents visual diagrams of its synthetic pathway and proposed reaction mechanisms.

## Physicochemical and Theoretical Properties

The fundamental properties of **2-Ethyl-4-methylimidazole** are summarized below. Experimental values are provided where available, and theoretical parameters are extrapolated from computational studies on similar imidazole derivatives.

**Table 1: Physicochemical Properties of 2-Ethyl-4-methylimidazole**

Property	Value	Source / Comment
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub>	--INVALID-LINK--
Molecular Weight	110.16 g/mol	--INVALID-LINK--
Melting Point	45-54 °C	[Various suppliers]
Boiling Point	292-295 °C	[Various suppliers]
Solubility in Water	210 g/L at 20 °C	--INVALID-LINK--
Flash Point	~137 °C	--INVALID-LINK--
LogP	0.62	Estimated

**Table 2: Extrapolated Quantum Chemical Parameters**

Note: These values are estimations based on DFT studies of substituted imidazoles and should be validated by specific calculations for **2-Ethyl-4-methylimidazole**.

Parameter	Estimated Value	Significance in Drug Development and Material Science
HOMO Energy	~ -6.0 eV	Relates to the electron-donating ability; crucial for charge-transfer interactions.
LUMO Energy	~ 1.2 eV	Indicates electron-accepting ability; important for understanding reactivity.
HOMO-LUMO Gap	~ 7.2 eV	Suggests high kinetic stability and low reactivity.
Dipole Moment	~ 3.5 - 4.0 D	High polarity influences solubility and intermolecular interactions.
Global Hardness ( $\eta$ )	~ 3.6 eV	Measures resistance to change in electron distribution.
Electronegativity ( $\chi$ )	~ 2.4 eV	Reflects the molecule's ability to attract electrons.

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **2-Ethyl-4-methylimidazole**.

**Table 3: Key Spectroscopic Data for 2-Ethyl-4-methylimidazole**

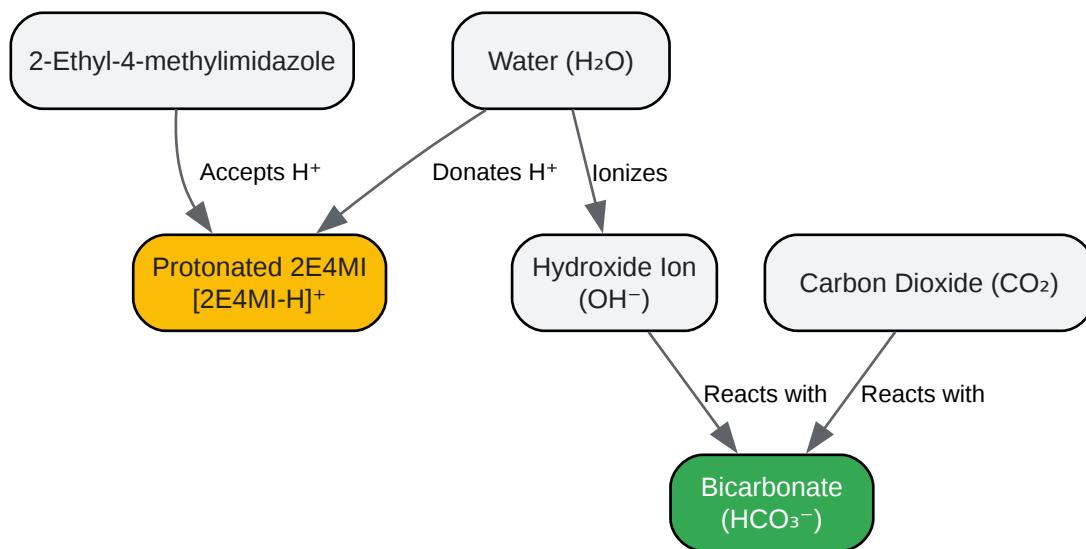
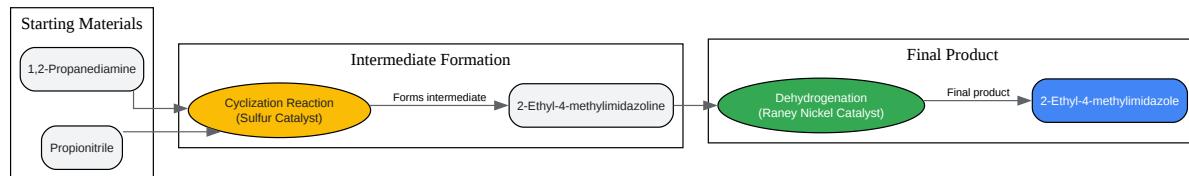
Spectrum Type	Key Peaks / Shifts (cm <sup>-1</sup> or ppm)	Interpretation
FT-IR (Infrared)	~3100-3300 cm <sup>-1</sup> (broad)~2970, 2870 cm <sup>-1</sup> ~1580 cm <sup>-1</sup> ~1450 cm <sup>-1</sup>	N-H stretching of the imidazole ringC-H stretching of ethyl and methyl groupsC=N stretching of the imidazole ringC-H bending
<sup>1</sup> H NMR	~1.2 ppm (triplet)~2.1 ppm (singlet)~2.6 ppm (quartet)~6.6 ppm (singlet)~10-12 ppm (broad singlet)	-CH <sub>3</sub> of ethyl group-CH <sub>3</sub> of methyl group-CH <sub>2</sub> - of ethyl groupC-H of imidazole ringN-H of imidazole ring
<sup>13</sup> C NMR	~13.5 ppm~19.0 ppm~115.0 ppm~135.0 ppm~148.0 ppm	Methyl groupEthyl group (CH <sub>3</sub> )Ethyl group (CH <sub>2</sub> )C5 of imidazole ringC4 of imidazole ringC2 of imidazole ring

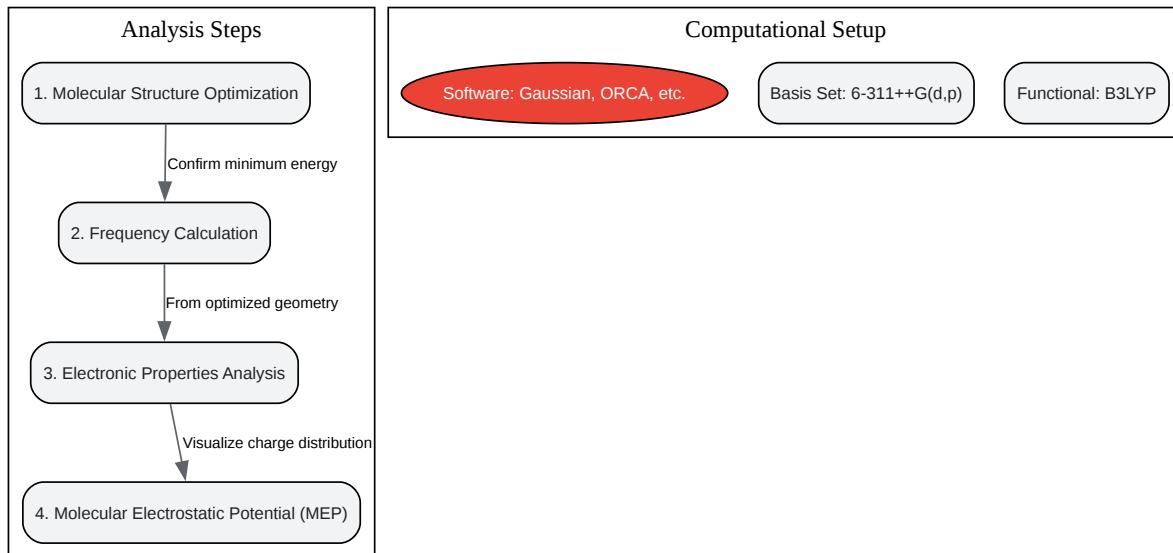
## Synthesis and Reaction Mechanisms

Understanding the synthesis and reaction pathways of **2-Ethyl-4-methylimidazole** is key to its application.

## Synthetic Pathway

A common industrial synthesis involves a multi-step process starting from 1,2-propanediamine and propionitrile. The process includes a cyclization reaction to form an imidazoline intermediate, followed by dehydrogenation.





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- To cite this document: BenchChem. [Theoretical and Computational Insights into 2-Ethyl-4-methylimidazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144543#2-ethyl-4-methylimidazole-theoretical-and-computational-studies>

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